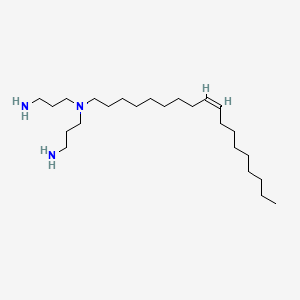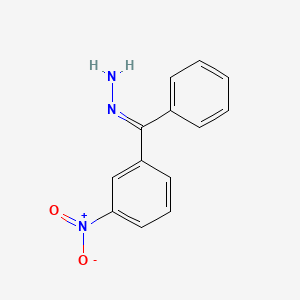
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- can be synthesized through various methods. One common approach involves the condensation of aromatic 1,2-diketones with thiosemicarbazide in a mixed green solvent under microwave-promoted conditions. This method is efficient and environmentally friendly . Another approach involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with aromatic aldehydes in the presence of a catalytic amount of piperidine .
Industrial Production Methods
Industrial production of 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
化学反应分析
Types of Reactions
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Cyclocondensation: This reaction forms cyclic compounds by the condensation of two or more molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, trifluoroacetic acid, hydrazine hydrate, and aromatic aldehydes. The reactions are typically carried out under reflux conditions or using microwave irradiation to enhance reaction rates .
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can exhibit diverse biological activities such as anticancer, antimicrobial, and anticonvulsant properties .
科学研究应用
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of potential anticancer agents, such as triazine-based pyrazolines, which have shown significant cytotoxic activities against various cancer cell lines.
Antimicrobial Agents: Triazine derivatives have been evaluated for their antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Anticonvulsant Activity: Some triazine derivatives have shown promising anticonvulsant activity in animal models, making them potential candidates for the development of new antiepileptic drugs.
作用机制
The mechanism of action of 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For example, triazine-based compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells . Additionally, triazine derivatives can interact with neuronal sodium channels, leading to their anticonvulsant effects .
相似化合物的比较
Similar Compounds
1,2,4-Triazole: Another member of the triazine family, known for its antifungal and anticancer properties.
1,3,5-Triazine: A related compound with applications in agriculture as a herbicide and in materials science.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar structure that has shown potential as a CDK inhibitor for cancer treatment.
Uniqueness
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile scaffold for drug development and other applications .
属性
CAS 编号 |
102429-89-0 |
|---|---|
分子式 |
C15H9Cl2N3 |
分子量 |
302.2 g/mol |
IUPAC 名称 |
5,6-bis(4-chlorophenyl)-1,2,4-triazine |
InChI |
InChI=1S/C15H9Cl2N3/c16-12-5-1-10(2-6-12)14-15(20-19-9-18-14)11-3-7-13(17)8-4-11/h1-9H |
InChI 键 |
GWFIKLZTSARYLP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(N=NC=N2)C3=CC=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)


